molecular formula C19H14Cl2N2O4 B2841117 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-00-4

5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B2841117
CAS RN: 477857-00-4
M. Wt: 405.23
InChI Key: WMWKPNDEUGELOU-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 477857-00-4, has a molecular formula of C19H14Cl2N2O4 and a molecular weight of 405.23. It is a derivative of 1,3-diazinane-2,4,6-trione .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-diazinane-2,4,6-trione core with a 2,4-dichlorophenoxyphenyl group attached via a methylene bridge . The InChI code for this compound is 1S/C17H10Cl2N2O4/c18-10-5-6-14 (12 (19)8-10)25-13-4-2-1-3-9 (13)7-11-15 (22)20-17 (24)21-16 (11)23/h1-8H, (H2,20,21,22,23,24) .

Scientific Research Applications

Polymerization Catalysts

Research has led to the development of new polymerization catalysts based on nickel(II) and palladium(II) diimine complexes. These catalysts, which involve ligands derived from aryl boronic acids and 2,6-dibromo aniline through Suzuki cross-coupling, have shown promising results in the polymerization of ethene, indicating potential applications in the synthesis of novel polymers (Schmid et al., 2001).

Supramolecular Structures

The study of supramolecular structures, such as those formed by 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its chlorophenyl derivative, provides insight into the weak intermolecular forces that stabilize molecular assemblies. These structures, analyzed through crystallography, offer a foundation for understanding molecular interactions in more complex systems (Low et al., 2002).

Nonlinear Optical Properties

The synthesis and characterization of novel compounds for their third-order nonlinear optical properties have been explored. Compounds such as 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones demonstrate significant optical limiting behavior, highlighting their potential in optical and photonic applications (Murthy et al., 2013).

Photophysical Studies

Investigations into the photophysical behavior of specific compounds can lead to the development of new materials with tailored optical properties. For example, the study of 1,2-dicyanobenzene derivatives and their conversion into octasubstituted phthalocyanines opens avenues for creating materials with specific absorption and emission characteristics, useful in dye and pigment applications (Wöhrle et al., 1993).

Synthesis of Novel Compounds

The facile synthesis of new classes of compounds, such as 5-(alkylidene)thiophen-2(5H)-ones, showcases the potential of chemical synthesis in discovering new antimicrobial agents. These compounds have been tested for their ability to reduce biofilm formation by marine bacteria, indicating their relevance in addressing biofouling and microbial resistance issues (Benneche et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-15(11)27-16-8-7-12(20)10-14(16)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWKPNDEUGELOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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